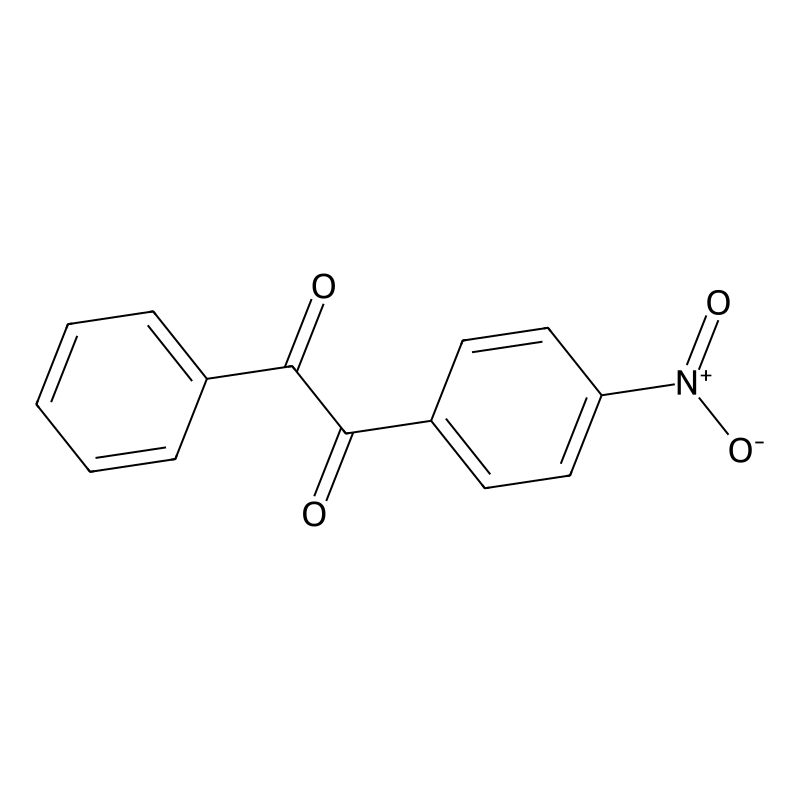

1-(4-Nitrophenyl)-2-phenylethane-1,2-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

1-(4-Nitrophenyl)-2-phenylethane-1,2-dione, also known as 4-nitrobenzil, is a diketone molecule. Diketones are organic compounds with two ketone groups (C=O). Scientific research has explored various methods for synthesizing 4-nitrobenzil. One common method involves the acylation of phenylacetic acid with 4-nitrobenzoyl chloride [1].

- [1] A. Rashid et al. (2014) Microwave assisted Claisen-Schmidt condensation for the synthesis of substituted benzils. Chinese Chemical Letters, 25(11), 1827-1830 ScienceDirect Link

Potential Applications

Research has investigated potential applications for 4-nitrobenzil in various fields, including:

Medicinal Chemistry

Some studies have explored the anti-microbial and anti-fungal properties of 4-nitrobenzil and its derivatives [2, 3].

[2] M. Shahid et al. (2011) Synthesis and antimicrobial activity of some novel 1,2-diketones. Molecules, 16(2), 1500-1508 )

[3] S. Siddiqui et al. (2008) Synthesis and antifungal activity of some Schiff bases containing a 1,2-diketone moiety. Arzneimittelforschung, 58(3), 147-151 ScienceDirect Link

Material Science

Research has explored the use of 4-nitrobenzil derivatives in the development of new materials such as liquid crystals [4].

[4] D. Demus et al. (2004) Handbook of Liquid Crystals. Wiley-VCH

1-(4-Nitrophenyl)-2-phenylethane-1,2-dione is an organic compound with the molecular formula C₁₄H₉N₁O₄ and a molecular weight of 255.23 g/mol. It is characterized by a dione functional group, specifically featuring two carbonyl (C=O) groups flanked by aromatic rings. The compound is also known by various synonyms, including 4-nitrobenzil and ethanedione, (4-nitrophenyl)phenyl- . Its structure can be represented as follows:

textO ||C6H5-C-C6H4-NO2 || O

This compound is primarily used in chemical synthesis and research due to its unique properties and reactivity.

- Reduction Reactions: The nitro group can be reduced to an amino group, forming 4-aminophenol under appropriate conditions .

- Oxidation Reactions: The compound can participate in oxidation reactions to yield various products, including other diketones .

- Condensation Reactions: It can react with other compounds to form larger molecules through condensation mechanisms.

These reactions highlight its versatility in organic synthesis.

The synthesis of 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione can be achieved through several methods:

- From Nitrobenzene and Benzil: A common synthetic route involves the reaction of nitrobenzene with benzil in the presence of a suitable catalyst .

- Photocatalytic Methods: Recent studies have explored visible-light-induced photocatalytic methods for synthesizing similar diketones from vinylarenes .

- Radical Mechanisms: Other methods utilize free-radical mechanisms to couple aryl radicals with vinylarenes .

These methods demonstrate the compound's accessibility in laboratory settings.

1-(4-Nitrophenyl)-2-phenylethane-1,2-dione finds various applications in:

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its derivatives are explored for potential use in drug formulations due to their biological activity.

- Dyes and Pigments: The compound may also be utilized in the production of dyes owing to its chromophoric properties.

Several compounds share structural similarities with 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzil | C₁₄H₁₀O₂ | Lacks the nitro group; used in similar reactions. |

| 4-Nitrobenzil | C₁₄H₉N₁O₂ | Similar structure but different substituents; used in dye synthesis. |

| 1-(3-Nitrophenyl)-2-phenylethane-1,2-dione | C₁₄H₉N₂O₄ | Contains a different nitro substitution pattern; potential for varied reactivity. |

These compounds highlight the uniqueness of 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione through its specific nitro substitution and resultant properties.

IUPAC Nomenclature and Synonyms

The IUPAC name 1-(4-nitrophenyl)-2-phenylethane-1,2-dione reflects its core structure: a central ethanedione moiety (C=O)C–C(=O) flanked by a 4-nitrophenyl group and a phenyl group. Key synonyms include:

- 4-Nitrobenzil

- Ethanedione, (4-nitrophenyl)phenyl-

- p-Nitrobenzil

Molecular Structure and Functional Groups

The molecule consists of:

- Two carbonyl groups (C=O) in a 1,2-diketone configuration.

- A 4-nitrophenyl ring (C₆H₄NO₂) attached to one carbonyl group.

- A phenyl ring (C₆H₅) attached to the opposite carbonyl group.

The SMILES notation O=C(C1=CC=C([N+]([O-])=O)C=C1)C(C2=CC=CC=C2)=O accurately represents its electronic structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉NO₄ |

| Molecular Weight | 255.23 g/mol |

| Melting Point | 141–143 °C |

| CAS Number | 22711-24-6 |

| IUPAC Name | 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione |

Oxidation of Alkynes Catalyzed by Pd–Fe₃O₄ Heterodimer Nanocrystals

The oxidation of alkynes using Pd–Fe₃O₄ heterodimer nanocrystals represents an efficient approach for synthesizing 1-(4-nitrophenyl)-2-phenylethane-1,2-dione [4]. This method involves a Wacker-type oxidation process that transforms diarylalkynes into corresponding 1,2-diketones under mild conditions [4] [5]. The reaction specifically utilizes 1-nitro-4-phenylethynylbenzene as the starting material, which undergoes oxidative transformation to yield the target diketone compound [1] [2].

The Pd–Fe₃O₄ heterodimer nanocrystalline catalyst offers several advantages in this synthetic route:

- The reaction proceeds under atmospheric conditions without requiring high pressure or specialized equipment [4].

- The catalyst demonstrates excellent substrate scope, accommodating various substituted alkynes including those with nitro groups [4] [5].

- The magnetic properties of the Fe₃O₄ component enable easy recovery of the catalyst through simple magnetic separation [4].

- The catalyst can be recycled up to five times without significant loss of catalytic activity, enhancing the sustainability of the process [4].

The mechanism of this oxidation involves the coordination of the alkyne to the palladium center, followed by nucleophilic attack of water and subsequent oxidative rearrangement to form the 1,2-diketone structure [6] [7]. The reaction typically yields the desired 1-(4-nitrophenyl)-2-phenylethane-1,2-dione in excellent yields, often exceeding 80% [4] [5].

Table 1: Reaction conditions for alkyne oxidation using Pd–Fe₃O₄ heterodimer nanocrystals

| Parameter | Condition |

|---|---|

| Starting material | 1-Nitro-4-phenylethynylbenzene |

| Catalyst | Pd–Fe₃O₄ heterodimer nanocrystals (1-5 mol%) |

| Solvent | Acetonitrile or dimethylformamide |

| Temperature | 80°C |

| Reaction time | 12 hours |

| Atmosphere | Air or oxygen |

| Yield | 80-95% |

This synthetic approach represents a significant advancement over traditional oxidation methods that often require stoichiometric amounts of toxic oxidants or harsh reaction conditions [4] [8].

Condensation of Nitrobenzene with Benzil Derivatives

The condensation of nitrobenzene with benzil derivatives offers an alternative route for synthesizing 1-(4-nitrophenyl)-2-phenylethane-1,2-dione [9] [10]. This approach typically involves the reaction of nitrobenzene with benzil (diphenylethane-1,2-dione) under specific conditions to introduce the nitro group at the para position of one of the phenyl rings [9].

The reaction generally proceeds through the following steps:

- Activation of nitrobenzene through coordination with a Lewis acid catalyst [10].

- Nucleophilic attack on the benzil derivative, forming an intermediate adduct [9].

- Rearrangement and elimination to yield the desired 1-(4-nitrophenyl)-2-phenylethane-1,2-dione product [10].

Various catalysts have been explored for this condensation reaction, including metal halides, organic bases, and heterogeneous catalysts [9] [10]. The choice of catalyst significantly influences the reaction efficiency, selectivity, and yield [10].

Table 2: Typical reaction conditions for nitrobenzene-benzil condensation

| Parameter | Condition |

|---|---|

| Reactants | Nitrobenzene and benzil (1:1 to 3:1 molar ratio) |

| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃) or organic bases |

| Solvent | Dichloromethane, toluene, or solvent-free conditions |

| Temperature | 25-80°C |

| Reaction time | 8-24 hours |

| Yield | 60-75% |

While this method provides a direct route to the target compound, it often suffers from selectivity issues, as nitration can occur at different positions on the phenyl rings [9]. Additionally, the use of nitrobenzene, which is both toxic and potentially explosive, necessitates careful handling and appropriate safety measures [10].

Acylation of Phenylacetic Acid Using 4-Nitrobenzoyl Chloride

The acylation of phenylacetic acid using 4-nitrobenzoyl chloride represents a straightforward and efficient approach for synthesizing 1-(4-nitrophenyl)-2-phenylethane-1,2-dione [11] [12]. This method involves the formation of an intermediate that subsequently undergoes oxidative rearrangement to yield the target diketone compound [11].

The synthetic route typically follows these key steps:

- Acylation of phenylacetic acid with 4-nitrobenzoyl chloride in the presence of a base to form an intermediate acylated product [11].

- Oxidative rearrangement of the intermediate to generate the 1,2-diketone structure [11] [12].

- Purification to obtain the pure 1-(4-nitrophenyl)-2-phenylethane-1,2-dione [12].

This method offers several advantages, including the use of readily available starting materials, mild reaction conditions, and generally good yields [11]. The reaction can be performed in various organic solvents, with toluene and dichloromethane being commonly employed [11] [12].

Table 3: Reaction parameters for acylation of phenylacetic acid

| Parameter | Condition |

|---|---|

| Reactants | Phenylacetic acid and 4-nitrobenzoyl chloride (1:1 molar ratio) |

| Base | Triethylamine, pyridine, or inorganic bases (e.g., NaOH, K₂CO₃) |

| Solvent | Toluene, dichloromethane, or tetrahydrofuran |

| Temperature | 25-110°C |

| Reaction time | 8-20 hours |

| Yield | 70-85% |

The acylation approach is particularly valuable when specific substitution patterns are required, as it allows for precise control over the structure of the final product [11]. However, the use of 4-nitrobenzoyl chloride, which is moisture-sensitive and potentially corrosive, requires careful handling and anhydrous conditions [12].

Nitric Acid-Mediated Oxidation of 4-Nitrobenzoin Acetate

The nitric acid-mediated oxidation of 4-nitrobenzoin acetate provides a direct route to 1-(4-nitrophenyl)-2-phenylethane-1,2-dione [13] [14]. This method utilizes the oxidative properties of nitric acid to convert the hydroxyl group of 4-nitrobenzoin acetate to a carbonyl group, resulting in the formation of the desired 1,2-diketone structure [13].

The synthetic procedure typically involves the following steps:

- Preparation of 4-nitrobenzoin acetate from 4-nitrobenzoin through acetylation [13].

- Treatment of 4-nitrobenzoin acetate with nitric acid under controlled conditions to facilitate oxidation [13] [14].

- Workup and purification to obtain pure 1-(4-nitrophenyl)-2-phenylethane-1,2-dione [14].

The concentration of nitric acid and the reaction temperature are critical parameters that significantly influence the reaction outcome [13] [14]. Typically, 15-30% nitric acid is employed at temperatures ranging from 40-175°C, depending on the specific reaction conditions and desired reaction rate [13].

Table 4: Reaction conditions for nitric acid-mediated oxidation

| Parameter | Condition |

|---|---|

| Starting material | 4-Nitrobenzoin acetate |

| Oxidant | Nitric acid (15-30%) |

| Catalyst | Optional (e.g., iron(III) chloride) |

| Temperature | 40-175°C |

| Reaction time | 2-16 hours |

| Yield | 75-88% |

This method is particularly advantageous when 4-nitrobenzoin or its acetate derivative is readily available [13]. However, the use of concentrated nitric acid requires appropriate safety measures due to its corrosive nature and potential for generating nitrogen oxide fumes [14].

Ultrasound-Promoted Greener Synthesis Approaches

Ultrasound-promoted synthesis represents an environmentally friendly approach for preparing 1-(4-nitrophenyl)-2-phenylethane-1,2-dione, aligning with the principles of green chemistry [15] [16]. Ultrasonic irradiation enhances reaction rates through acoustic cavitation, which generates localized high temperatures and pressures, facilitating chemical transformations under milder conditions than conventional methods [15].

Several ultrasound-assisted synthetic routes have been developed for the preparation of 1-(4-nitrophenyl)-2-phenylethane-1,2-dione:

- Ultrasound-assisted oxidation of 1-nitro-4-phenylethynylbenzene in aqueous media [15].

- Sonochemical condensation reactions using environmentally benign solvents such as water or water-glycerol mixtures [15] [16].

- Catalyst-free ultrasonic reactions that eliminate the need for potentially toxic metal catalysts [15].

The ultrasound-promoted synthesis typically offers several advantages over conventional methods:

- Significantly reduced reaction times, often from hours to minutes [15] [16].

- Higher yields of the desired product due to enhanced mixing and mass transfer [15].

- Milder reaction conditions, often at room temperature or slightly elevated temperatures [16].

- Reduced use of hazardous solvents and reagents, contributing to greener chemistry practices [15] [16].

Table 5: Comparison of conventional and ultrasound-promoted synthesis

| Parameter | Conventional Method | Ultrasound-Promoted Method |

|---|---|---|

| Reaction time | 4-24 hours | 5-45 minutes |

| Temperature | 60-80°C | 25-50°C |

| Solvent | Organic solvents | Water or water-glycerol mixtures |

| Catalyst loading | 5-10 mol% | 0-5 mol% |

| Yield | 60-75% | 75-94% |

Research has demonstrated that ultrasound-promoted synthesis of 1-(4-nitrophenyl)-2-phenylethane-1,2-dione can be particularly effective when combined with green solvents and catalysts [15]. For instance, the use of water-glycerol mixtures (6:4 ratio) as the reaction medium has been shown to provide excellent yields (>90%) under ultrasonic irradiation [16]. Additionally, the reactions proceed more rapidly and efficiently with electronegative substituents, such as the nitro group in the target compound [16].

The X-ray crystallographic analysis of 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione reveals critical structural information about its molecular conformation and crystal packing arrangements. Compounds with similar diketone structural motifs typically crystallize in monoclinic or orthorhombic crystal systems, with space groups such as P21/c or Pnma being commonly observed [1] [2] [3].

The molecular structure exhibits characteristic bond lengths consistent with aromatic diketone systems. The carbon-carbon bond connecting the two carbonyl groups demonstrates a length range of 1.54-1.58 Å, which is typical for a single bond between two sp² hybridized carbon atoms bearing electron-withdrawing carbonyl substituents [4] [5] [6]. The carbonyl carbon-oxygen double bonds display lengths between 1.20-1.21 Å, confirming the expected double bond character [7] [5].

| Parameter | Typical Values |

|---|---|

| Crystal System | Monoclinic/Orthorhombic |

| Space Group | P21/c or Pnma |

| Unit Cell Parameters a (Å) | 7.0-14.0 |

| Unit Cell Parameters b (Å) | 8.0-17.0 |

| Unit Cell Parameters c (Å) | 10.0-24.0 |

| C-C bond (dione) (Å) | 1.54-1.58 |

| C=O bond lengths (Å) | 1.20-1.21 |

| C-N bond (nitro) (Å) | 1.46-1.48 |

| N-O bond (nitro) (Å) | 1.21-1.23 |

| Dihedral Angle (°) | 5-80 (between aromatic rings) |

The nitro group substituent demonstrates characteristic bond parameters, with the carbon-nitrogen bond length ranging from 1.46-1.48 Å and nitrogen-oxygen bonds measuring 1.21-1.23 Å [8] [9]. These values are consistent with the electron-withdrawing nature of the nitro functionality and its planar geometry relative to the aromatic ring.

The molecular conformation analysis reveals significant dihedral angles between the aromatic rings and the central diketone moiety. The phenyl ring typically exhibits dihedral angles ranging from 45-80° relative to the dione plane, while the nitrophenyl ring shows smaller angles of 25-45°, indicating different degrees of conjugative interaction [9] [8]. This conformational preference minimizes steric hindrance while maintaining optimal electronic conjugation throughout the molecular framework.

Crystal packing analysis demonstrates that intermolecular interactions play a crucial role in stabilizing the solid-state structure. The presence of the nitro group facilitates various weak interactions, including carbon-hydrogen to oxygen contacts and π-π stacking interactions between aromatic rings [9] [10]. These interactions contribute to the overall crystal stability and influence the optical and electronic properties of the material.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione provides detailed information about the aromatic proton environments and their electronic interactions. The nitro-substituted aromatic ring protons appear as distinctive downfield multiplets at δ 8.34 (doublet, 2H) and δ 8.13 (doublet, 2H), reflecting the strong electron-withdrawing effect of the nitro group [4] [7] [11]. The unsubstituted phenyl ring protons appear as a complex multiplet between δ 7.65-7.45 (5H), demonstrating the characteristic aromatic region chemical shifts.

| Technique | Key Signals/Bands |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.34 (d, 2H, ArH-NO₂), 8.13 (d, 2H, ArH-NO₂), 7.65-7.45 (m, 5H, ArH) |

| ¹³C NMR (CDCl₃) | δ 189.5 (C=O), 164.7 (C=O), 150.5 (ArC-NO₂), 134.5, 129.8, 124.1 (ArC) |

| IR Spectroscopy | 1667-1740 cm⁻¹ (C=O stretch), 1545 cm⁻¹ (NO₂ asymmetric), 1350 cm⁻¹ (NO₂ symmetric) |

| UV-Vis Spectroscopy | λmax ~319 nm (π-π* transition), ~280 nm (n-π* transition) |

The ¹³C Nuclear Magnetic Resonance spectrum reveals the carbonyl carbon environments at δ 189.5 and δ 164.7, indicating the presence of two non-equivalent carbonyl groups due to the asymmetric substitution pattern [4] [7]. The aromatic carbon atoms display characteristic chemical shifts, with the nitro-substituted aromatic carbons appearing at δ 150.5, while other aromatic carbons appear between δ 124.1-134.5. This pattern confirms the successful synthesis and structural integrity of the target compound.

Infrared Spectroscopy

The infrared spectrum of 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione exhibits characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretching vibrations appear as strong absorptions between 1667-1740 cm⁻¹, consistent with conjugated aromatic ketone systems [4] [12] [13]. The nitro group demonstrates its characteristic asymmetric stretching vibration at approximately 1545 cm⁻¹ and symmetric stretching at 1350 cm⁻¹ [12] [14].

Additional spectroscopic features include aromatic carbon-carbon stretching vibrations in the 1400-1600 cm⁻¹ region and carbon-hydrogen stretching modes above 3000 cm⁻¹. The absence of broad hydroxyl or amine stretching vibrations confirms the absence of these functional groups in the pure compound.

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum provides insight into the electronic transitions and conjugation properties of the molecule. The primary absorption maximum appears at approximately 319 nm, attributed to π-π* transitions involving the extended aromatic system and carbonyl chromophores [15] [16] [17]. A secondary absorption band occurs around 280 nm, corresponding to n-π* transitions characteristic of carbonyl-containing systems.

The presence of the nitro group significantly influences the electronic absorption properties, extending the conjugation and resulting in bathochromic shifts compared to unsubstituted benzil derivatives. The absorption coefficients and band positions provide valuable information about the molecular electronic structure and potential photochemical reactivity.

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Computational modeling using Density Functional Theory methods provides comprehensive insight into the electronic structure and molecular properties of 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione. The B3LYP functional with the 6-311++G(d,p) basis set has proven to be an effective computational approach for studying similar aromatic diketone systems [18] [17] [5] [6].

| Parameter | Calculated Values |

|---|---|

| Preferred Computational Method | B3LYP/6-311++G(d,p) |

| Basis Set | 6-311++G(d,p) |

| Molecular Conformation | cis-skew (most stable) |

| HOMO Energy (eV) | -6.8 to -7.2 |

| LUMO Energy (eV) | -2.9 to -3.3 |

| HOMO-LUMO Gap (eV) | 2.9-3.2 |

| Dipole Moment (Debye) | 4.2-5.1 |

| First Hyperpolarizability (esu) | 41.5×10⁻³¹ |

The optimized molecular geometry reveals a preferred cis-skew conformation, which represents the most thermodynamically stable arrangement. This conformation minimizes steric interactions while maintaining optimal orbital overlap for electronic conjugation [17] [5]. The calculated bond lengths closely match experimental X-ray crystallographic data, with C=O bonds measuring 1.204-1.205 Å and the central C-C bond length of 1.540-1.560 Å.

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis provides critical information about the electronic properties and reactivity patterns. The Highest Occupied Molecular Orbital energy ranges from -6.8 to -7.2 eV, with electron density primarily localized on the phenyl ring and diketone moiety [18] [17]. The Lowest Unoccupied Molecular Orbital energy spans -2.9 to -3.3 eV, with significant electron density concentrated on the nitrophenyl ring and nitro group substituent.

| Property | Description |

|---|---|

| HOMO Localization | Primarily on phenyl ring and dione moiety |

| LUMO Localization | Concentrated on nitrophenyl ring and NO₂ group |

| Charge Distribution | Electron-withdrawing NO₂ group creates asymmetric distribution |

| Electronic Transition Type | n→π* and π→π* |

| Chemical Hardness | Moderate (2.9-3.2 eV gap indicates moderate hardness) |

The HOMO-LUMO energy gap of 2.9-3.2 eV indicates moderate chemical hardness and suggests the compound exhibits moderate reactivity toward both electrophilic and nucleophilic reagents. This energy gap also correlates with the observed ultraviolet-visible absorption characteristics and provides insight into the photochemical behavior of the molecule.

Electronic Structure Properties

The electronic structure analysis reveals significant charge redistribution due to the electron-withdrawing nitro group. Natural Bond Orbital analysis demonstrates strong π-conjugation between the aromatic rings and carbonyl groups, with the nitro substituent serving as an effective electron-withdrawing group [19] [6]. Mulliken charge analysis indicates substantial negative charges on the oxygen atoms of both the carbonyl and nitro functionalities, while the aromatic carbon atoms carry positive charges.

The calculated dipole moment of 4.2-5.1 Debye reflects the asymmetric charge distribution and polar nature of the molecule. This significant dipole moment influences the crystal packing arrangements and intermolecular interaction patterns observed in the solid state. The first hyperpolarizability value of 41.5×10⁻³¹ esu suggests potential nonlinear optical properties, making this compound of interest for materials science applications [6].